methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

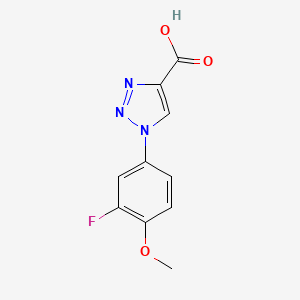

“Methyl 2-amino-2-(oxetan-3-yl)acetate” is a chemical compound with the molecular formula C6H11NO3 . It is a derivative of oxetane, a four-membered heterocyclic compound containing an oxygen atom .

Molecular Structure Analysis

The molecular structure of “methyl 2-amino-2-(oxetan-3-yl)acetate” can be represented by the SMILES string "COC(=O)C(C1COC1)N" . This indicates that the molecule contains a methyl ester group (COC=O), an oxetane ring (C1COC1), and an amino group (N) attached to the same carbon atom .Scientific Research Applications

Medicinal Chemistry and Drug Design

The oxetane ring structure is widespread in natural products and synthetic compounds, making it an attractive scaffold for drug development. Researchers explore derivatives of methyl (oxetan-3-ylidene)acetate as potential drug candidates. These derivatives can be modified to enhance bioavailability, target specific receptors, or exhibit desired pharmacokinetic properties .

Heterocyclic Amino Acid Derivatives

Methyl (oxetan-3-ylidene)acetate serves as a precursor for novel heterocyclic amino acid derivatives. Through aza-Michael addition reactions, researchers functionalize the oxetane ring, leading to compounds with diverse biological activities. These derivatives can be further modified to optimize their properties .

Chemical Space Exploration

Oxetanes, including methyl (oxetan-3-ylidene)acetate, contribute to chemical space exploration. Their unique ring strain and planar structure make them interesting candidates for nonclassical isosterism. Researchers investigate their reactivity and explore new synthetic routes for their preparation .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride involves the reaction of oxetan-3-one with methyl glycinate hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "Oxetan-3-one", "Methyl glycinate hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add oxetan-3-one to a reaction flask", "Add a base to the reaction flask and stir until dissolved", "Add methyl glycinate hydrochloride to the reaction flask and stir for several hours", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and filter the resulting precipitate", "Wash the precipitate with cold water and dry under vacuum", "Recrystallize the product from a suitable solvent to obtain pure methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride" ] } | |

CAS RN |

1384264-13-4 |

Product Name |

methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride |

Molecular Formula |

C6H12ClNO3 |

Molecular Weight |

181.6 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.